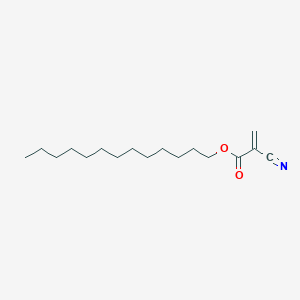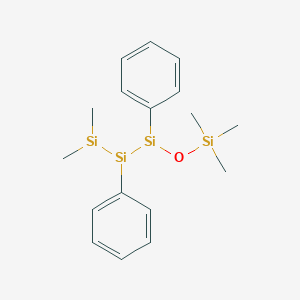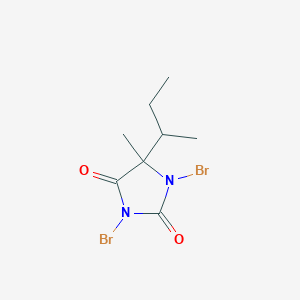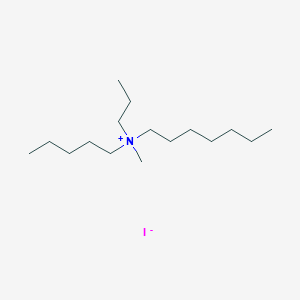
Tridecyl 2-cyanoprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tridecyl 2-cyanoprop-2-enoate is an organic compound with the molecular formula C17H29NO2. It is a member of the cyanoacrylate family, which is known for its strong adhesive properties. This compound is primarily used in industrial applications due to its ability to form strong bonds with various materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tridecyl 2-cyanoprop-2-enoate typically involves the esterification of 2-cyanoacrylic acid with tridecyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. The reactants are fed into a reactor where they are mixed and heated to the required temperature. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: Tridecyl 2-cyanoprop-2-enoate undergoes several types of chemical reactions, including:
Polymerization: In the presence of moisture, this compound rapidly polymerizes to form a solid adhesive.
Hydrolysis: When exposed to water, this compound hydrolyzes to form 2-cyanoacrylic acid and tridecyl alcohol.
Addition Reactions: It can undergo addition reactions with nucleophiles such as amines and alcohols.
Common Reagents and Conditions:
Polymerization: Initiated by moisture or weak bases.
Hydrolysis: Occurs in the presence of water or aqueous solutions.
Addition Reactions: Typically carried out in the presence of a catalyst such as a Lewis acid.
Major Products Formed:
Polymerization: Forms a solid polymer.
Hydrolysis: Produces 2-cyanoacrylic acid and tridecyl alcohol.
Addition Reactions: Yields various substituted cyanoacrylate derivatives.
Scientific Research Applications
Tridecyl 2-cyanoprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the development of bioadhesives for medical applications, such as wound closure and tissue bonding.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and strong adhesive properties.
Industry: Utilized in the manufacturing of adhesives for various materials, including metals, plastics, and ceramics.
Mechanism of Action
The primary mechanism of action of tridecyl 2-cyanoprop-2-enoate is its rapid polymerization in the presence of moisture. This polymerization process involves the formation of strong covalent bonds between the monomer units, resulting in a solid adhesive. The molecular targets and pathways involved in this process include the activation of the cyano group and the subsequent nucleophilic attack by water molecules.
Comparison with Similar Compounds
Tridecyl 2-cyanoprop-2-enoate can be compared with other cyanoacrylate compounds such as:
Methyl 2-cyanoprop-2-enoate: Known for its use in superglues and has a lower molecular weight.
Ethyl 2-cyanoprop-2-enoate: Commonly used in medical adhesives and has a slightly higher molecular weight than methyl 2-cyanoprop-2-enoate.
Butyl 2-cyanoprop-2-enoate: Offers a balance between flexibility and bond strength, making it suitable for medical and industrial applications.
Octyl 2-cyanoprop-2-enoate: Provides greater flexibility and is often used in medical adhesives for skin closure.
Uniqueness: this compound is unique due to its long alkyl chain, which imparts greater hydrophobicity and flexibility to the adhesive. This makes it particularly suitable for applications requiring strong, flexible bonds in moist environments.
Properties
CAS No. |
586949-82-8 |
|---|---|
Molecular Formula |
C17H29NO2 |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
tridecyl 2-cyanoprop-2-enoate |
InChI |
InChI=1S/C17H29NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-20-17(19)16(2)15-18/h2-14H2,1H3 |
InChI Key |
GPIAVCOQQKQOBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCOC(=O)C(=C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethyl{3-[1-(trimethylstannyl)ethenyl]hept-1-yn-1-yl}silane](/img/structure/B14229616.png)
![3-{4-[(4-Methoxyphenyl)sulfanyl]phenyl}-2-methylprop-2-enoic acid](/img/structure/B14229622.png)
![8-Hydroxy-1-oxaspiro[4.5]decan-2-one](/img/structure/B14229627.png)
![1-[3-(Dimethylamino)phenyl]butane-1,3-dione](/img/structure/B14229628.png)

![N,N-Dipentyl-4-[2-(pyridin-4-yl)ethenyl]-3-(trifluoromethyl)aniline](/img/structure/B14229633.png)


![3,3'-(1,4-Phenylene)bis[1-(pyridin-2-yl)imidazo[1,5-a]pyridine]](/img/structure/B14229661.png)
![{4-[(Prop-2-en-1-yl)oxy]phenyl}acetonitrile](/img/structure/B14229680.png)

![4H-Imidazo[5,1-D][1,2,3,5]thiatriazine](/img/structure/B14229698.png)


